molecular formula C17H23NO2 B3325400 1-(tert-Butylamino)-3-(naphthalen-1-yloxy)propan-2-ol CAS No. 2116-22-5

1-(tert-Butylamino)-3-(naphthalen-1-yloxy)propan-2-ol

Cat. No.: B3325400
CAS No.: 2116-22-5
M. Wt: 273.37 g/mol
InChI Key: NIFKETYTGRVRLT-UHFFFAOYSA-N
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Description

1-(tert-Butylamino)-3-(naphthalen-1-yloxy)propan-2-ol is a chemical compound known for its unique structure and properties It consists of a naphthalene ring attached to a propanol backbone, with a tert-butylamino group

Preparation Methods

The synthesis of 1-(tert-Butylamino)-3-(naphthalen-1-yloxy)propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with naphthol and tert-butylamine as the primary starting materials.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the production process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

1-(tert-Butylamino)-3-(naphthalen-1-yloxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylamino group can be replaced with other functional groups under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include acids, bases, and catalysts, with reaction conditions varying based on the desired product.

    Major Products: The major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications.

Scientific Research Applications

1-(tert-Butylamino)-3-(naphthalen-1-yloxy)propan-2-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for research and development.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(tert-Butylamino)-3-(naphthalen-1-yloxy)propan-2-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The pathways affected by the compound include signal transduction, metabolic processes, and cellular responses, which are crucial for its potential therapeutic applications.

Comparison with Similar Compounds

1-(tert-Butylamino)-3-(naphthalen-1-yloxy)propan-2-ol can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(tert-Butylamino)-3-(phenylmethoxy)propan-2-ol and 1-(tert-Butylamino)-3-(benzylamino)propan-2-ol share structural similarities but differ in their functional groups and properties.

    Uniqueness: The presence of the naphthalene ring in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(tert-butylamino)-3-naphthalen-1-yloxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-17(2,3)18-11-14(19)12-20-16-10-6-8-13-7-4-5-9-15(13)16/h4-10,14,18-19H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFKETYTGRVRLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=CC=CC=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501179986
Record name 1-[(1,1-Dimethylethyl)amino]-3-(1-naphthalenyloxy)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501179986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2116-22-5
Record name 1-[(1,1-Dimethylethyl)amino]-3-(1-naphthalenyloxy)-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2116-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(tert-Butylamino)-3-(naphthalen-1-yloxy)propan-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002116225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(1,1-Dimethylethyl)amino]-3-(1-naphthalenyloxy)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501179986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(TERT-BUTYLAMINO)-3-(NAPHTHALEN-1-YLOXY)PROPAN-2-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ2ZZ9N3A4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a mixture of 6.5 parts of 1-(tert.-butyl)-3-azetidinol and 7.9 parts of α-naphthol 0.2 part of potassium hydroxide was added, and the mixture was heated at 160° C. for 24 hours. The reaction mixture was cooled and then dissolved in 100 parts of ether. The solution was washed twice with 50 parts of 2N-sodium hydroxide aqueous solution and extracted three times with 50 parts of 2N-hydrochloric acid aqueous solution. The extract was washed with 50 parts of ether and made alkaline by addition of 2N-sodium hydroxide aqueous solution. Extraction was conducted three times with 50 parts of benzene, and the extract was dried over anhydrous sodium sulfate. Then benzene was distilled off and the residue was solidified by drying under reduced pressure. The solid residue was subjected to distillation under reduced pressure. As a result 5 parts of 1-(α-naphthoxy)-3-(tert.-butylamino)-2-propanol boiling at 175°-180° C. under 1.5 mm Hg were obtained. A part of the product was dissolved in 5 parts of anhydrous ether and the product was converted to a hydrochloride by adding a hydrochloric acid gas to the resulting ether solution. The hydrochloric was recrystallized twice from a mixed solvent of ethyl acetate and ether. As a result 1-(α-naphthoxy)-3-(tert.-butylamino)-2-propanol hydrochloride having a melting point of 182°-184° C was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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